6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 892479-03-7
VCID: VC4709170
InChI: InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2
SMILES: C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Molecular Formula: C17H12N6O3
Molecular Weight: 348.322

6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

CAS No.: 892479-03-7

Cat. No.: VC4709170

Molecular Formula: C17H12N6O3

Molecular Weight: 348.322

* For research use only. Not for human or veterinary use.

6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 892479-03-7

Specification

CAS No. 892479-03-7
Molecular Formula C17H12N6O3
Molecular Weight 348.322
IUPAC Name 6-[(4-nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C17H12N6O3/c24-17-15-16(22(20-19-15)13-4-2-1-3-5-13)18-11-21(17)10-12-6-8-14(9-7-12)23(25)26/h1-9,11H,10H2
Standard InChI Key ZPSRHBWFPIWOOT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N=N2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the triazolopyrimidine class, featuring:

  • Triazolo[4,5-d]pyrimidine core: A fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidine ring (positions 4–7) .

  • Substituents:

    • Phenyl group at position 3 (C3), contributing hydrophobic interactions.

    • 4-Nitrobenzyl group at position 6 (N6), introducing electron-withdrawing effects and steric bulk.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₇H₁₂N₆O₃
Molecular weight348.32 g/mol
CAS Registry Number892479-47-9
IUPAC Name6-[(4-Nitrophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
SMILESC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)N+[O-])N=N2

Crystallographic and Stereochemical Insights

X-ray diffraction studies of analogous triazolopyrimidines reveal:

  • Planarity: The triazole-pyrimidine fused system is nearly planar, with maximum atomic displacements ≤0.021 Å .

  • Dihedral angles: Phenyl and nitrobenzyl groups form angles of 41.17°–87.74° with the core, influencing molecular packing .

  • Intermolecular interactions:

    • Hydrogen bonds: C–H⋯O/N interactions stabilize crystal lattices .

    • π-π stacking: Centroid distances of 3.545–3.600 Å between aromatic rings enhance solid-state stability .

Synthetic Methodologies

Cyclocondensation Reactions

  • Precursor assembly: 4-Amino-5-mercapto-1,2,4-triazoles react with α-bromoketones (e.g., phenacyl bromides) under basic conditions to form the triazolopyrimidine core .

  • Example:

    • Condensation of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles with 2,4-dichloro-5-fluorophenacyl bromide yields 7H-triazolo[3,4-b]thiadiazines, which are further functionalized .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Triazole ring formation: Azides and alkynes react via Cu(I)-catalyzed [3+2] cycloaddition, enabling regioselective triazole synthesis.

  • Post-functionalization: Alkylation or arylation at N3 and N6 positions introduces phenyl and nitrobenzyl groups.

Functionalization at N3 and N6

  • N3 substitution: Phenyl groups are introduced via nucleophilic aromatic substitution or Ullmann coupling .

  • N6 alkylation: 4-Nitrobenzyl bromide reacts with the pyrimidine nitrogen under basic conditions (e.g., K₂CO₃, DMF).

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature80–100°CMaximizes cyclization efficiency
SolventDMF or ethanolEnhances solubility of intermediates
CatalystPiperidine or triethylamineAccelerates condensation rates
Reaction time4–6 hoursBalances completion vs. side reactions

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Aromatic protons (phenyl, nitrobenzyl): δ 7.25–8.90 ppm (multiplet) .

    • Pyrimidine H-6: δ 8.82 ppm (doublet, J = 4.8 Hz) .

  • ¹³C NMR:

    • Carbonyl (C7): δ 161.63 ppm .

    • Nitro group (C–NO₂): δ 148.63 ppm .

Infrared (IR) Spectroscopy

  • Key absorptions:

    • C=O stretch: 1670–1688 cm⁻¹ .

    • NO₂ asymmetric stretch: 1525 cm⁻¹ .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 349.32, consistent with molecular formula C₁₇H₁₂N₆O₃.

Research Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing pathways during triazole formation necessitate precise catalyst control.

  • Purification: Nitro groups complicate chromatographic separation due to strong adsorption.

Biological Evaluation Gaps

  • Target-specific assays: No published data exist on this compound’s activity against urease, α-glucosidase, or cancer targets.

  • ADMET profiling: Solubility, permeability, and metabolic stability remain uncharacterized .

Computational Modeling Opportunities

  • Docking studies: Predict binding modes to urease (PDB: 4H9M) or α-glucosidase (PDB: 2ZE0) using the nitrobenzyl group as a hydrogen-bond acceptor .

  • QSAR analysis: Correlate substituent effects (e.g., nitro position) with bioactivity .

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